4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide
Overview
Description
The compound 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide is a chemical entity that can be inferred to possess a benzyl ether moiety and a carbohydrazide functional group. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied. For instance, a benzyl ether-type protecting group for alcohols with a fluorine substituent has been introduced, which suggests potential stability to oxidizing conditions and compatibility with certain deprotection strategies .
Synthesis Analysis
The synthesis of related fluorobenzyl compounds involves various strategies. For example, a benzyl bromide derivative is used to introduce a protecting group, which is then cleaved using tetrabutylammonium fluoride under specific conditions . Another synthesis approach involves palladium-catalyzed oxidative cyclization-methoxycarbonylation to yield a heterocyclic fluorophenyl derivative . These methods indicate that the synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide could potentially employ similar techniques, utilizing fluorobenzyl bromides or palladium-catalyzed reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These studies have confirmed the configurations and geometries of the molecules, which often include intramolecular hydrogen bonding and specific crystal packing governed by intermolecular interactions . Such analyses are crucial for understanding the three-dimensional conformation and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of fluorobenzyl derivatives can be diverse. For instance, the presence of a fluorine atom can influence the stability of protecting groups against oxidizing agents . Additionally, the reactivity of carbohydrazide groups in related compounds has been exploited in the synthesis of complex structures, such as benzothiophene derivatives . These insights suggest that 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide may also participate in various chemical reactions, potentially leading to the formation of novel structures or exhibiting biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzyl compounds are often characterized by their stability, solubility, and potential for forming specific intermolecular interactions. The introduction of a fluorine atom can enhance the stability of certain groups to chemical conditions . The crystal structure elucidation provides information on the solid-state properties, such as hydrogen bonding patterns and molecular packing . These properties are essential for predicting the behavior of the compound in different environments and can influence its application in chemical synthesis or as a potential pharmaceutical agent.
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Cardiology .
Summary of the Application
The compound is used as a potent and selective reverse NCX inhibitor . The sodium–calcium exchanger (NCX) can lead to calcium overload, which is responsible for contractile dysfunction and arrhythmia . NCX is an attractive target for treatment in heart failure and myocardial ischemia-reperfusion .
Methods of Application or Experimental Procedures
A series of benzyloxyphenyl derivatives based on compound 3 were designed and synthesized . These derivatives were evaluated for their inhibitory activity against both the reverse and forward modes of NCX .
Results or Outcomes
A novel potent and selective reverse NCX inhibitor was discovered with an IC 50 value of 0.085 μ M against reverse NCX .
Application in Neurology
Specific Scientific Field
This compound is used in the field of Neurology .
Summary of the Application
The compound is used in the synthesis of new benztriazoles with a mercapto-triazole and other heterocycle substituents . These compounds were evaluated for their anticonvulsant activity and neurotoxicity .
Methods of Application or Experimental Procedures
The maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and rotarod neurotoxicity (TOX) tests were used to evaluate the anticonvulsant activity and neurotoxicity of the synthesized compounds .
Results or Outcomes
Among the compounds studied, compound 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmide (5j) were the most potent . They showed lower neurotoxicity and, therefore a higher protective index .
Future Directions
properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGTWZQHYDEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382434 | |
Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide | |
CAS RN |
886361-23-5 | |
Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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